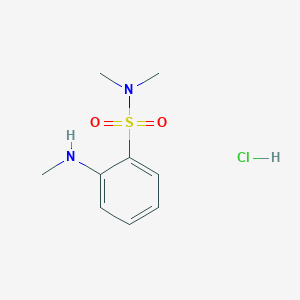![molecular formula C10H13Cl2NO2 B1523019 Ácido 3-amino-2-[(2-clorofenil)metil]propanoico clorhidrato CAS No. 1258640-62-8](/img/structure/B1523019.png)
Ácido 3-amino-2-[(2-clorofenil)metil]propanoico clorhidrato
Descripción general
Descripción
3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Sistemas de administración de fármacos dirigidos
El ácido 3-amino-2-[(2-clorofenil)metil]propanoico clorhidrato muestra potencial en el desarrollo de sistemas de administración de fármacos dirigidos. Su estructura podría utilizarse para crear profármacos que liberen ingredientes farmacéuticos activos bajo condiciones fisiológicas específicas, mejorando la eficacia del tratamiento y reduciendo los efectos secundarios .
Agricultura: Regulación del crecimiento de las plantas
En agricultura, este compuesto podría explorarse por su papel en la regulación del crecimiento de las plantas. Sus propiedades químicas pueden influir en la síntesis de hormonas vegetales o proteger los cultivos de patógenos, contribuyendo a un mayor rendimiento y resistencia .
Ciencia de los materiales: Síntesis de polímeros
La reactividad del compuesto con varios agentes puede aprovecharse en la ciencia de los materiales para la síntesis de polímeros. Podría ser un monómero que imparta características específicas como una mayor durabilidad o estabilidad térmica a los polímeros .
Ciencias ambientales: Remediación de la contaminación
La investigación en ciencias ambientales podría investigar el uso del ácido 3-amino-2-[(2-clorofenil)metil]propanoico clorhidrato en la remediación de la contaminación. Su potencial para unirse a metales pesados o degradar sustancias tóxicas podría ser fundamental en los esfuerzos de limpieza ambiental .
Bioquímica: Estudios de inhibición enzimática
Este compuesto puede actuar como un inhibidor o modulador de ciertas enzimas, lo que lo hace valioso en la investigación bioquímica para comprender las vías metabólicas o los mecanismos de la enfermedad .
Farmacología: Desarrollo de agentes terapéuticos
En farmacología, el ácido 3-amino-2-[(2-clorofenil)metil]propanoico clorhidrato podría ser integral en la síntesis de nuevos agentes terapéuticos. Su estructura permite la creación de análogos que se dirigen a receptores específicos o vías biológicas .
Química analítica: Cromatografía
Debido a sus propiedades químicas únicas, este compuesto puede utilizarse como estándar o derivado en métodos cromatográficos para analizar o separar mezclas complejas en química analítica .
Neurociencia: Investigación de neurotransmisores
Por último, en neurociencia, podría explorarse la influencia del compuesto en los sistemas de neurotransmisores. Podría imitar o interferir con la actividad de los neurotransmisores, proporcionando información sobre los trastornos neurológicos y los posibles tratamientos .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is hypothesized that the compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOKJHQDTNGLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-62-8 | |
| Record name | 3-amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522936.png)
![1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1522937.png)
![N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride](/img/structure/B1522939.png)

![3-[(4-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1522942.png)
![4-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522944.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522945.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522946.png)

![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)

![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)


